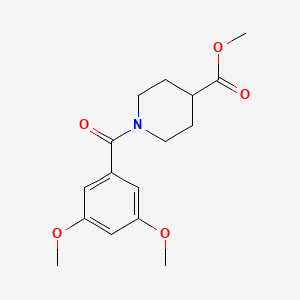
methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate, also known as MDBP, is a chemical compound that has been studied for its potential applications in scientific research. MDBP is a piperidine derivative that has been shown to have unique properties that make it useful for a variety of research purposes. In
Aplicaciones Científicas De Investigación
Methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience research, methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate has been used to study the effects of drugs on the brain and to investigate the mechanisms of action of various drugs. In pharmacology research, methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate has been used to screen potential drug candidates and to investigate drug interactions. In toxicology research, methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate has been used to study the effects of toxins on the body and to investigate the mechanisms of toxicity.
Mecanismo De Acción
Methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate is believed to act as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine by nerve cells. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. In addition, methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate has been shown to have anxiogenic effects, meaning that it can increase anxiety levels in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate has several advantages for use in lab experiments, including its high purity, stability, and availability. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several potential future directions for methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate research. One area of interest is the development of new drugs that are based on the structure of methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate. Another area of interest is the investigation of the long-term effects of methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate on behavior and cognition. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate and its potential applications in a variety of scientific research areas.
Métodos De Síntesis
Methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of piperidine with 3,5-dimethoxybenzoyl chloride in the presence of a base. This method typically yields a high purity product that can be used for research purposes.
Propiedades
IUPAC Name |
methyl 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-20-13-8-12(9-14(10-13)21-2)15(18)17-6-4-11(5-7-17)16(19)22-3/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQXAQCKERNKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)